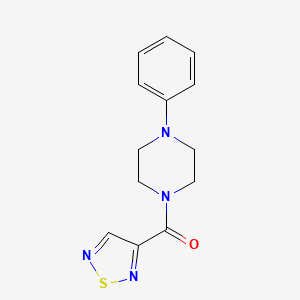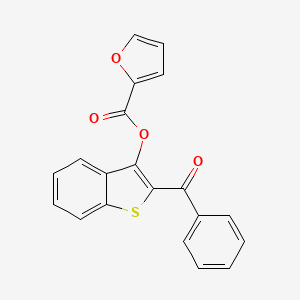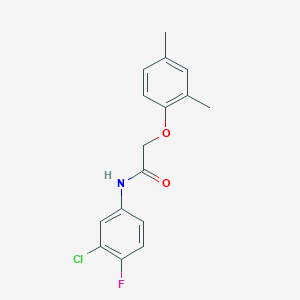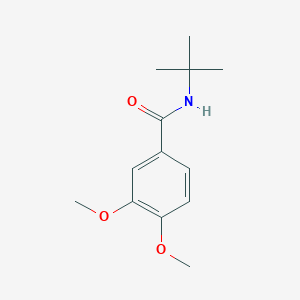
1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine, also known as TAU-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAU-1 belongs to the class of piperazine derivatives and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. This compound is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a reduction in anxiety and an increase in relaxation. This compound has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is its unique structure and properties, which make it a valuable tool for studying the GABAergic system and its role in neurological processes. However, this compound is a complex compound that requires expertise and careful handling of chemicals, which may limit its use in certain laboratory settings.
Direcciones Futuras
There are several future directions for research on 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system.
In conclusion, this compound is a novel compound with potential applications in various fields. Its unique structure and properties make it a valuable tool for studying the GABAergic system and its role in neurological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine involves the reaction of 1-phenylpiperazine with thiocarboxylic acid, followed by the addition of hydrazine hydrate and acetic anhydride. The product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise and careful handling of chemicals.
Aplicaciones Científicas De Investigación
1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(12-10-14-19-15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBYAPDLROYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)

![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)

![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
